Cas no 1805411-95-3 (Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate)

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
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- インチ: 1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(5-15)3-7(12)4-8(9)10(13)14/h3-4,10H,2H2,1H3
- InChIKey: JHZLZBIWFHWNBG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C#N)C(C(=O)OCC)=C(C(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 329
- トポロジー分子極性表面積: 50.1
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016776-500mg |
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |
1805411-95-3 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015016776-250mg |
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |
1805411-95-3 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015016776-1g |
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |
1805411-95-3 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoateに関する追加情報
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (CAS No. 1805411-95-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate, identified by its CAS number 1805411-95-3, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its bromine, cyano, and difluoromethyl substituents, has garnered attention due to its utility in the synthesis of various biologically active molecules. The strategic placement of these functional groups imparts unique reactivity, making it a valuable building block for drug discovery and development.
The structural features of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate contribute to its versatility in synthetic pathways. The bromine atom at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of novel pharmacophores. Additionally, the cyano group at the 2-position can undergo various transformations, including reduction to an amine or conversion to a carboxylic acid, expanding the compound's synthetic utility.
The presence of a difluoromethyl group at the 6-position is particularly noteworthy, as this moiety is frequently incorporated into drug candidates due to its ability to enhance metabolic stability and binding affinity. Recent studies have highlighted the role of difluorinated compounds in improving pharmacokinetic properties, making them attractive for medicinal chemists aiming to develop next-generation therapeutics. The combination of these substituents in Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate positions it as a crucial intermediate for exploring such pharmacological applications.
In the context of contemporary pharmaceutical research, Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate has been utilized in the synthesis of molecules targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in the development of inhibitors for enzymes involved in inflammatory pathways. The bromine and cyano groups provide opportunities for generating diverse scaffolds that can interact with biological targets with high specificity. Furthermore, the difluoromethyl group contributes to lipophilicity, a key parameter in drug design that influences oral bioavailability.
The compound's relevance extends to the field of oncology as well. Researchers have leveraged its structural framework to design inhibitors targeting kinases and other enzymes implicated in cancer progression. The ability to modify the benzoate core through cross-coupling reactions allows for the introduction of heterocyclic moieties or other functional groups that can fine-tune biological activity. Such modifications are essential for optimizing potency and selectivity, minimizing off-target effects.
Advances in synthetic methodologies have further enhanced the applicability of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate. Catalytic asymmetric reactions, for example, have enabled the construction of enantiomerically pure intermediates from this precursor, which is critical for developing chiral drugs with improved efficacy and reduced toxicity. Additionally, flow chemistry techniques have been employed to streamline multi-step syntheses involving this compound, improving yield and scalability.
The growing interest in fluorinated compounds has also spurred innovation in their preparation and utilization. Techniques such as electrophilic aromatic substitution have been refined to introduce fluorine atoms with high precision onto aromatic rings like that of benzoate derivatives. This precision is crucial for achieving desired biological properties without compromising structural integrity. The synthesis of analogs of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate has thus become an active area of research.
In conclusion, Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (CAS No. 1805411-95-3) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique combination of functional groups and synthetic accessibility makes it indispensable for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications and methodologies for this compound, its importance in drug discovery is likely to grow even further.
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